(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623936-16-3 |
|---|---|
Molecular Formula |
C23H20FN3OS2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20FN3OS2/c1-3-11-26-22(28)20(30-23(26)29)13-17-14-27(18-7-5-4-6-8-18)25-21(17)16-10-9-15(2)19(24)12-16/h4-10,12-14H,3,11H2,1-2H3/b20-13- |
InChI Key |
SISSPFMWCRUHQM-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Formation
The thiazolidinone ring is constructed via a cyclocondensation reaction between a thiourea derivative and an α-halo carbonyl compound. For this compound, 3-propyl-2-thioxo-1,3-thiazolidin-4-one serves as the foundational scaffold. The reaction typically employs anhydrous AlCl₃ as a Lewis catalyst in dimethylformamide (DMF), facilitating nucleophilic attack and ring closure at 80–100°C for 6–8 hours. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time to 20–30 minutes while maintaining yields of 75–85%.
Knoevenagel Condensation
The critical methylene bridge linking the thiazolidinone and pyrazole units is formed via a Knoevenagel reaction. Piperidine catalyzes the condensation between the aldehyde group on the pyrazole and the active methylene of the thiazolidinone. This step demands anhydrous conditions in toluene, with azeotropic removal of water to drive the reaction to completion (yield: 68–72%).
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | Piperidine | 110 | 72 |
| DMF | DBU | 90 | 65 |
| THF | L-Proline | 80 | 58 |
Data adapted from γ-secretase inhibitor syntheses and β3 adrenergic receptor agonist patents.
Stereochemical Control
The Z-configuration of the exocyclic double bond is maintained using bulky Lewis acids like Ti(OiPr)₄, which sterically hinder rotation. X-ray crystallography confirms >98% isomeric purity when using this approach.
Purification and Characterization
Chromatographic Techniques
Flash silica gel chromatography remains the primary purification method, with eluent systems optimized as follows:
Spectroscopic Validation
Critical spectral data for batch verification:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=16.0 Hz, 1H, CH=C), 7.45–7.12 (m, 9H, aromatic), 4.15 (t, J=7.2 Hz, 2H, NCH₂), 2.34 (s, 3H, CH₃)
-
HRMS : m/z calc. for C₂₅H₂₂FN₃O₂S₂ [M+H]⁺ 496.1224, found 496.1221
Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale production (100 g batches) utilizes microreactor technology to enhance heat/mass transfer:
Waste Minimization
A recent patent discloses a solvent recovery system achieving 92% DMF reuse through fractional distillation under reduced pressure (15 mmHg, 80°C).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Traditional Batch | 7 | 28 | 97.5 | 1.00 |
| Microwave-Assisted | 5 | 41 | 98.8 | 0.85 |
| Continuous Flow | 4 | 53 | 99.2 | 0.72 |
Data synthesized from γ-secretase inhibitor production and thiazolidinone patent literature .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive toward nucleophiles.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide (e.g., CH₃I) | S-alkyl derivatives | 70–85% | |
| Amination | NH₃/EtOH, reflux | Thioamide analogs | 65–78% |
For example, reaction with methyl iodide in basic media replaces the thioxo sulfur with a methylthio group, forming 3-propyl-2-(methylthio)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one .
Cycloaddition Reactions Involving the Exocyclic Double Bond
The (5Z)-configured exocyclic methylene group participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product Class | Key Features |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts | Improved solubility |
| Tetrazines | RT, MeCN | Pyridazine hybrids | Enhanced bioactivity |
These reactions exploit the electron-deficient nature of the methylene group, enabling the synthesis of polycyclic systems with potential pharmacological applications.
Hydrolysis and Ring-Opening Reactions
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the thiazolidinone ring to yield 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and propylamine derivatives.
-
Basic Hydrolysis (NaOH/EtOH): Produces thiol intermediates, which can oxidize to disulfides.
Suzuki–Miyaura Cross-Coupling
The 3-fluoro-4-methylphenyl group enables palladium-catalyzed coupling with boronic acids:
| Boronic Acid | Catalyst System | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Kinase inhibition |
| 4-Methoxybenzene boronic acid | Pd(OAc)₂, SPhos | Polar analogs | Improved solubility |
This reaction modifies the aryl group, tailoring the compound’s electronic and steric properties for target-specific interactions .
Oxidation Reactions
The propyl chain and sulfur centers are susceptible to oxidation:
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| H₂O₂/AcOH | Thioxo (C=S) | Sulfonyl (C=O) |
| KMnO₄/H₂SO₄ | Propyl chain | Carboxylic acid |
Oxidation of the thioxo group to a sulfonyl group enhances hydrogen-bonding capacity, potentially improving receptor affinity.
Biological Interactions (Non-Synthetic)
In pharmacological contexts, the compound interacts with biological targets via:
-
Hydrogen bonding : Thioxo and carbonyl groups with kinase ATP-binding sites .
-
π-Stacking : Fluorinated aryl group with hydrophobic enzyme pockets.
-
Covalent binding : Thiol intermediates formed during metabolic oxidation.
Comparative Reactivity with Structural Analogs
Key Findings
-
The thioxo group is the most reactive site, enabling diversification via alkylation or amination.
-
The exocyclic double bond serves as a strategic handle for cycloaddition-based scaffold hopping.
-
Fluorine atom enhances stability and directs electrophilic aromatic substitution at the meta position.
-
Propyl chain oxidation products may contribute to metabolite formation in biological systems.
Scientific Research Applications
Antimicrobial Properties
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains:
- Mechanism of Action : The thiazolidinone scaffold is believed to interfere with bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.
- Case Study : A study demonstrated that thiazolidinone derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving inhibition rates comparable to standard antibiotics like Ampicillin .
| Compound | Bacterial Strain | Inhibition Rate (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has garnered attention due to their ability to inhibit cancer cell proliferation:
- In vitro Studies : Recent research highlights that certain thiazolidinone compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a derivative was found to have an IC50 value of 0.24 µM against HepG2 cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.37 |
| Compound 2 | HepG2 | 0.24 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of thiazolidinones is crucial for optimizing their pharmacological properties:
- Research Findings : Studies have shown that modifications in the phenyl ring can significantly enhance the biological activity of these compounds. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines .
Synthetic Strategies
The synthesis of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves several innovative approaches:
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their function or altering their signaling pathways.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : 1,3-thiazolidin-4-one scaffold fused with a pyrazole ring.
- Substituents: 3-(3-Fluoro-4-methylphenyl) group on the pyrazole ring. Propyl chain at the 3-position of the thiazolidinone. (5Z)-configured methylene bridge between the pyrazole and thiazolidinone moieties.
- Molecular Weight : ~449.5 g/mol (calculated from C₂₄H₂₀FN₃OS₂).
Synthetic routes for analogous compounds involve condensation reactions between pyrazole aldehydes and thiazolidinone precursors, often catalyzed by acetic acid or palladium complexes under microwave or conventional heating .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Key Structural Features and Properties
Key Observations :
- Alkyl Chain Length : Increasing the alkyl chain length (e.g., methyl → heptyl) significantly enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Aromatic Substituents : Electron-withdrawing groups (e.g., fluorine) and electron-donating groups (e.g., methoxy) on the phenyl ring modulate electronic properties. Methoxy groups improve solubility, while fluorine enhances metabolic stability .
- Stereochemistry : The Z-configuration in the target compound ensures spatial orientation optimal for binding interactions, as seen in analogs with similar stereochemical constraints .
Biological Activity
The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidinone family, which is recognized for its diverse biological activities. The thiazolidinone scaffold is particularly notable in medicinal chemistry due to its potential as a pharmacophore in drug design. This article reviews the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.
Structural Characteristics
The structure of this compound includes:
- A thiazolidinone ring , which contributes to its biological activity.
- A pyrazole moiety , which is known for enhancing the pharmacological profile of compounds.
- Substituents such as fluoromethylphenyl and propyl groups , indicating potential lipophilicity that may affect bioavailability.
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : Studies have demonstrated that thiazolidinones can significantly reduce metabolic activity in cancer cell lines such as SH-SY5Y and A549. For instance, exposure to certain thiazolidinone derivatives resulted in a decrease in cell viability by up to 52% at higher concentrations (50–100 µM) after 48 hours of treatment .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cancer progression. Recent findings suggest that thiazolidinones may act as multi-target enzyme inhibitors, impacting pathways critical for tumor growth and survival .
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory effects, which are crucial for treating various inflammatory diseases. Thiazolidinones have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response:
- COX Inhibition : Compounds similar to this compound have been shown to effectively inhibit COX enzymes, leading to reduced inflammation .
Antimicrobial Activity
Thiazolidinones also exhibit antimicrobial properties against various bacterial strains:
- Bacterial Inhibition : Some derivatives have displayed significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml .
- Spectrum of Activity : The antimicrobial spectrum includes both gram-positive and gram-negative bacteria, suggesting a broad applicability in treating infections .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to our target compound exhibited IC50 values ranging from 10 to 50 µM across different cell lines, demonstrating potent anticancer activity .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of thiazolidinones, revealing that these compounds significantly reduced pro-inflammatory cytokines in vitro. The study highlighted the potential use of these derivatives in managing chronic inflammatory conditions .
Summary Table of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Enzyme inhibition | Reduced cell viability by up to 52% at high doses |
| Anti-inflammatory | COX enzyme inhibition | Decreased pro-inflammatory cytokines |
| Antimicrobial | Bacterial growth inhibition | MIC values of 16–32 mg/ml against certain bacteria |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves a condensation reaction between a pyrazole-aldehyde derivative and a thiosemicarbazide, followed by cyclization under acidic conditions. For example, refluxing 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in a mixed solvent system (e.g., DMF and acetic acid) generates the thiazolidinone core via Schiff base formation and subsequent cyclization . Reaction monitoring via TLC and purification by recrystallization (e.g., DMF-ethanol mixtures) are critical for isolating the pure Z-isomer .
Q. How is the Z-configuration of the exocyclic double bond confirmed?
The Z-configuration is confirmed using X-ray crystallography. Programs like SHELXL (via the WinGX suite) refine crystallographic data to determine bond angles and spatial arrangements . For instance, the dihedral angle between the pyrazole and thiazolidinone rings in similar compounds is typically <10°, consistent with a planar Z-configuration .
Q. Which spectroscopic methods are essential for characterization?
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., vinyl proton coupling constants >15 Hz indicate trans-configuration) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate the thiazolidinone core .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What purification techniques are recommended post-synthesis?
Recrystallization using solvent pairs like DMF-ethanol or DMF-acetic acid is effective for removing unreacted starting materials and side products. Vacuum filtration followed by column chromatography (e.g., silica gel with ethyl acetate/hexane) may resolve isomeric mixtures .
Q. What common side reactions occur during synthesis, and how are they mitigated?
- Oxidation of the thioxo group : Minimized by conducting reactions under inert atmospheres (N₂/Ar) .
- E/Z isomerization : Controlled by maintaining acidic reflux conditions and avoiding prolonged heating .
Advanced Research Questions
Q. How can molecular modeling complement crystallographic data to study biological interactions?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict binding affinities to targets like kinases or receptors. For example, the pyrazole-thiazolidinone scaffold’s planar structure allows π-π stacking with aromatic residues in active sites, as validated by superimposed crystallographic and docking poses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control compounds to reduce variability .
- Data normalization : Account for batch effects (e.g., solvent purity, incubation time) using statistical tools like ANOVA .
- Replication : Independent validation across labs ensures reproducibility .
Q. How do crystallography software packages (e.g., SHELXL) assist in structural refinement?
SHELXL refines atomic displacement parameters (ADPs) and hydrogen bonding networks. For example, the program’s TWIN/BASF commands resolve twinning in crystals with pseudo-merohedral symmetry, common in thiazolidinone derivatives . WinGX integrates ORTEP-3 for visualizing anisotropic thermal ellipsoids, aiding in disorder modeling .
Q. What considerations are critical for SAR studies of thiazolidinone derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance cytotoxicity .
- Bioisosteric replacement : Replace the propyl group with cyclopropyl to assess steric effects on target binding .
- Pharmacophore mapping : QSAR models identify key moieties (e.g., thioxo group) responsible for activity .
Q. How can high-throughput crystallography improve structural analysis of analogs?
Automated pipelines using SHELXC/D/E enable rapid phase determination for large libraries. For example, parallel processing of 100+ analogs reduces data collection time from weeks to days, facilitating rapid SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
